Oxyphysodic acid
Description
Propriétés
Numéro CAS |
53899-46-0 |
|---|---|
Formule moléculaire |
C26H30O9 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
3,9,10-trihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C26H30O9/c1-3-5-7-9-15(27)11-14-12-18(29)22(30)24-20(14)26(33)34-19-13-17(28)21(25(31)32)16(23(19)35-24)10-8-6-4-2/h12-13,28-30H,3-11H2,1-2H3,(H,31,32) |
Clé InChI |
BQHHNAPTXQOPBW-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC2=C1OC3=C(C(=CC(=C3O)O)CC(=O)CCCCC)C(=O)O2)O)C(=O)O |
SMILES canonique |
CCCCCC1=C(C(=CC2=C1OC3=C(C(=CC(=C3O)O)CC(=O)CCCCC)C(=O)O2)O)C(=O)O |
Autres numéros CAS |
53899-46-0 |
Synonymes |
oxyphysodic acid |
Origine du produit |
United States |
Q & A
Q. What analytical methodologies are essential for characterizing the structural identity of Oxyphysodic acid in novel organic compounds?
To confirm structural identity, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for elucidating molecular connectivity, while X-ray crystallography provides definitive proof of stereochemistry . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to verify purity (>95%) and rule out isomeric impurities. For novel derivatives, comparative analysis with literature-reported spectral data is mandatory, with discrepancies addressed through replication or alternative methods like IR spectroscopy .
Q. How can researchers design reproducible synthetic pathways for Oxyphysodic acid?
Synthetic routes must prioritize reproducibility by documenting reaction parameters (temperature, solvent, catalyst loading) and purification steps. For example, a protocol might specify:
- Catalytic conditions : Use of Lewis acids (e.g., BF₃·Et₂O) in anhydrous dichloromethane at 0–5°C.
- Workup : Neutralization with aqueous NaHCO₃, followed by silica gel chromatography (eluent: hexane/ethyl acetate 7:3).
- Validation : Yield optimization via Design of Experiments (DoE) to identify critical factors (e.g., reaction time vs. temperature) .
Supporting information should include raw spectral data and failure cases to aid reproducibility .
Q. What standardized protocols exist for assessing the purity and stability of Oxyphysodic acid under varying storage conditions?
Stability studies should follow ICH guidelines, employing accelerated degradation tests (40°C/75% RH for 6 months) and monitoring via HPLC. Purity thresholds (e.g., ≥98% by area normalization) must align with pharmacological relevance. For hygroscopic or light-sensitive batches, lyophilization or amber glass storage is recommended. Data contradictions (e.g., conflicting degradation profiles) require validation through orthogonal methods like Differential Scanning Calorimetry (DSC) .
Advanced Research Questions
Q. How can contradictory bioactivity data for Oxyphysodic acid across in vitro and in vivo studies be systematically resolved?
Contradictions often arise from assay variability (e.g., cell line selection, dosing regimens). Researchers should:
- Perform meta-analyses of existing data, stratifying results by experimental conditions (e.g., IC₅₀ values in cancer vs. normal cells).
- Replicate key studies under controlled conditions, using standardized cell lines (e.g., ATCC-certified HepG2) and pharmacokinetic modeling to account for metabolic differences.
- Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables .
Q. What experimental frameworks are suitable for investigating Oxyphysodic acid’s metabolic pathways in mammalian systems?
Isotope-labeled tracing (e.g., ¹⁴C or deuterated analogs) paired with LC-MS/MS can map metabolic fate. In vitro models (hepatocyte incubations) should precede in vivo studies (rodent models), with protocols detailing:
- Sampling intervals : Plasma/tissue collection at 0, 1, 3, 6, and 24 hours post-administration.
- Metabolite identification : Use of fragmentation libraries (e.g., NIST) and enzyme inhibition assays to confirm pathways .
Q. How can computational modeling enhance the understanding of Oxyphysodic acid’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) and Molecular Dynamics (MD) simulations (GROMACS) predict binding affinities and conformational stability. Validate models by:
- Comparing docking scores with experimental IC₅₀ values.
- Mutagenesis studies (e.g., alanine scanning) to test predicted binding residues.
- Reporting force field parameters and solvent models to ensure reproducibility .
Q. What strategies mitigate batch-to-batch variability in Oxyphysodic acid synthesis for pharmacological studies?
Implement Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity, particle size, crystallinity.
- Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-situ FTIR).
- Statistical Process Control (SPC) charts to track variability and adjust parameters preemptively .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of Oxyphysodic acid?
Discrepancies often stem from measurement techniques (shake-flask vs. HPLC-derived logP). Standardize protocols:
- Solubility : Use saturation shake-flask method with biorelevant media (FaSSIF/FeSSIF).
- logP : Compare HPLC retention times with reference standards.
- Report temperature, pH, and ionic strength to contextualize data .
Methodological Guidelines
- Data Archiving : Raw datasets (spectra, chromatograms) must be deposited in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Conflict Resolution : Use sensitivity analyses to test robustness of conclusions against data variability .
- Ethical Compliance : For bioactivity studies involving animal models, follow ARRIVE guidelines and obtain IACUC approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
